

Application Notes & Protocols: Indolizine Derivatives in the Synthesis of Novel Anti-Tubercular Agents

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Compound of Interest		
Compound Name:	Indolizin-7-ylmethanamine	
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This document provides detailed application notes and protocols for the synthesis and evaluation of indolizine-based compounds as potential novel anti-tubercular agents. While specific research on **indolizin-7-ylmethanamine** is limited in publicly available literature, this report focuses on closely related and well-studied 7-substituted indolizine analogues that have shown promising activity against Mycobacterium tuberculosis.

Introduction

Tuberculosis (TB) remains a significant global health threat, exacerbated by the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis. The indolizine scaffold, a fused bicyclic heteroaromatic system, has emerged as a promising pharmacophore in the development of new anti-tubercular drugs due to its diverse pharmacological activities.[1][2] This document outlines the synthesis, anti-tubercular evaluation, and potential mechanisms of action of substituted indolizine derivatives.

Quantitative Data Summary

The anti-tubercular activity of various indolizine derivatives has been evaluated against the H37Rv (drug-susceptible) and MDR strains of M. tuberculosis. The Minimum Inhibitory Concentration (MIC) is a key parameter for assessing the potency of these compounds. A



summary of reported MIC values for representative 7-substituted indolizine analogues is presented below.

Compoun d ID	R1 (Position 2)	R2 (Position 3)	R3 (Position 7)	MIC (μg/mL) vs. H37Rv	MIC (μg/mL) vs. MDR Strain	Referenc e
Indolizine 4	-СН₃	-CO(p-F- Ph)	-CHO	4	32	[1][3]
Indolizine 2d	-СН₃	-CO(p-Cl- Ph)	-СН₃	>100	32	[1]
Indolizine 2e	-CH₃	-CO(p-Br- Ph)	-СН₃	>100	64	[1]
Compound 5i	-COOEt	-CO(m- OCH₃-Ph)	-OCH₃	32	16	[4]
Compound 5j	-COOEt	-CO(m- OCH₃-Ph)	-OCH₃	64	16	[4]
Indolizine 1	-СН₃	-CO(p-Cl- Ph)	-COCH₃	11	11	[1]

Note: The table presents a selection of compounds to illustrate the structure-activity relationship. For a comprehensive list, please refer to the cited literature.

Experimental Protocols General Synthesis of 7-Substituted Indolizine Derivatives

A common and efficient method for the synthesis of poly-substituted indolizines is the one-pot multi-component reaction (MCR).[1] This approach offers high convergence and flexibility for creating a diverse range of derivatives.

Materials:



- Substituted pyridine (e.g., 4-methylpyridine for a 7-methylindolizine)
- Substituted α-bromoacetophenone (e.g., p-fluoro-α-bromoacetophenone)
- Activated alkyne (e.g., ethyl propiolate, ethyl but-2-ynoate)
- Solvent (e.g., microwave-grade acetone or ethanol)

Procedure:

- In a microwave-safe reaction vessel, combine the substituted pyridine (1 mmol), substituted α-bromoacetophenone (1 mmol), and the activated alkyne (1.2 mmol) in the chosen solvent (5 mL).
- Seal the vessel and subject the reaction mixture to microwave irradiation at a specified temperature (e.g., 80-120 °C) for a designated time (e.g., 10-30 minutes).
- After cooling to room temperature, concentrate the reaction mixture under reduced pressure.
- Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the desired substituted indolizine.
- Characterize the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Anti-Tubercular Activity Screening (Resazurin Microplate Assay)

The Resazurin Microplate Assay (REMA) is a widely used colorimetric method for determining the MIC of compounds against M. tuberculosis.

Materials:

- Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)
- M. tuberculosis H37Rv or MDR strain culture
- Resazurin sodium salt solution (0.01% w/v in sterile water)



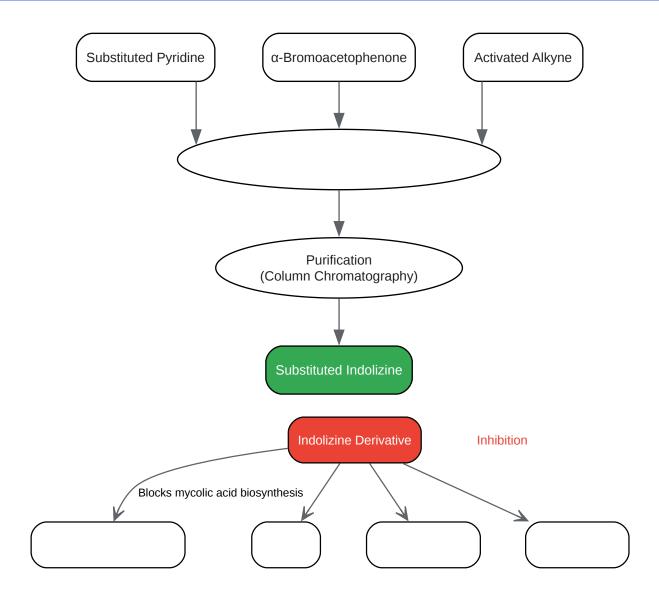
- 96-well microplates
- · Test compounds dissolved in DMSO

Procedure:

- Dispense 100 μL of sterile Middlebrook 7H9 broth into all wells of a 96-well plate.
- Add 100 μL of the test compound solution in the first well and perform serial twofold dilutions across the plate.
- Prepare a bacterial suspension of M. tuberculosis and adjust the turbidity to a McFarland standard of 1.0. Dilute this suspension 1:20 in the broth.
- Inoculate each well with 100 μ L of the diluted bacterial suspension. Include positive (bacteria only) and negative (broth only) controls.
- Incubate the plates at 37 °C for 7 days.
- After incubation, add 30 μ L of the resazurin solution to each well and re-incubate for 24-48 hours.
- A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.

Visualizations Synthetic Workflow





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